Mal-PEG1-NHS ester
Overview
Description
Mal-PEG1-NHS ester is a compound that serves as a polyethylene glycol linker containing a maleimide group and an N-hydroxysuccinimide ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The N-hydroxysuccinimide ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG1-N-hydroxysuccinimide ester involves the reaction of a maleimide-terminated polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide or dichloromethane under mild conditions. The product is then purified by precipitation or chromatography .
Industrial Production Methods
In industrial settings, the production of Mal-PEG1-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is often purified using large-scale chromatography or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG1-N-hydroxysuccinimide ester undergoes several types of chemical reactions:
Substitution Reactions: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form thioether bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous buffers at neutral or slightly basic pH (7.0-8.0).
Addition Reactions: Conducted in aqueous or organic solvents under mild conditions.
Major Products Formed
Amide Bonds: Formed from the reaction of the N-hydroxysuccinimide ester with primary amines.
Thioether Bonds: Formed from the reaction of the maleimide group with thiols.
Scientific Research Applications
Mal-PEG1-N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Chemistry: Used as a cross-linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins and peptides for various biochemical assays.
Medicine: Utilized in the development of antibody-drug conjugates and other therapeutic agents.
Industry: Applied in the production of bioactive hydrogels and other advanced materials
Mechanism of Action
The mechanism of action of Mal-PEG1-N-hydroxysuccinimide ester involves the formation of covalent bonds with target molecules. The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions enable the conjugation of biomolecules, enhancing their stability, solubility, and functionality .
Comparison with Similar Compounds
Similar Compounds
- Mal-PEG2-N-hydroxysuccinimide ester
- Mal-PEG3-N-hydroxysuccinimide ester
- Mal-PEG4-N-hydroxysuccinimide ester
- 6-Maleimidohexanoic acid N-hydroxysuccinimide ester
- Diethylene glycol bis (p-toluenesulfonate)
Uniqueness
Mal-PEG1-N-hydroxysuccinimide ester is unique due to its short polyethylene glycol spacer, which provides increased solubility in aqueous media while maintaining efficient reactivity with primary amines and thiol groups. This makes it particularly useful for applications requiring high solubility and precise conjugation .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O7/c16-9-1-2-10(17)14(9)6-8-21-7-5-13(20)22-15-11(18)3-4-12(15)19/h1-2H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRJPIJPLBUEHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901114382 | |
Record name | Propanoic acid, 3-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901114382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807518-72-4 | |
Record name | Propanoic acid, 3-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901114382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.